3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
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Overview
Description
3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrano[2,3-c]pyrazole core structure, which is fused with a methoxyphenyl and a trifluoromethylphenyl group. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The initial step involves the reaction of hydrazine hydrate with an appropriate β-diketone to form the pyrazole core.
Cyclization: The pyrazole intermediate undergoes cyclization with an aldehyde in the presence of a base, such as potassium carbonate, to form the pyrano[2,3-c]pyrazole structure.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in inflammatory or cancer-related pathways.
Receptor Binding: Binding to specific receptors on the cell surface, leading to modulation of cellular signaling pathways.
DNA Interaction: Interacting with DNA to induce changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one: Lacks the trifluoromethyl group.
3-(4-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one: Contains a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
The presence of both methoxyphenyl and trifluoromethylphenyl groups in 3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one imparts unique chemical and biological properties, making it distinct from other similar compounds. These structural features contribute to its potential pharmacological activities and its utility in various scientific research applications.
Properties
Molecular Formula |
C20H15F3N2O3 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C20H15F3N2O3/c1-27-14-8-4-12(5-9-14)18-17-15(10-16(26)28-19(17)25-24-18)11-2-6-13(7-3-11)20(21,22)23/h2-9,15H,10H2,1H3,(H,24,25) |
InChI Key |
DFQJJHUZYUKTPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(CC(=O)OC3=NN2)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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